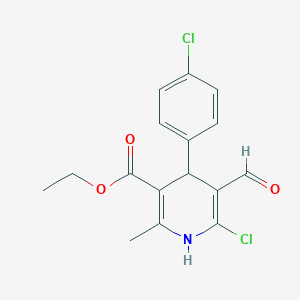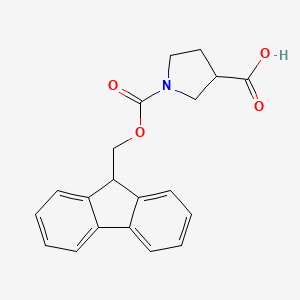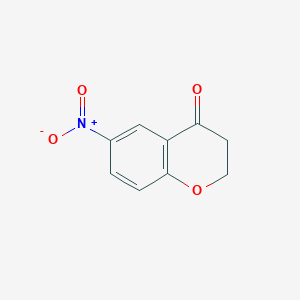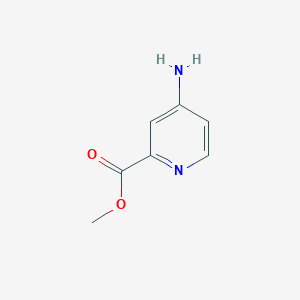
Methyl 4-aminopyridine-2-carboxylate
概要
説明
Methyl 4-aminopyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The pyridine moiety is a common structural motif found in many biologically active molecules, and the introduction of various functional groups can lead to compounds with unique properties and activities .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid . Another approach involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, which yields methyl 4-aminopyrrole-2-carboxylates . These methods demonstrate the versatility of synthetic strategies that can be employed to obtain pyridine derivatives, including methyl 4-aminopyridine-2-carboxylate.
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives can be elucidated using various spectroscopic and computational techniques. For example, the crystal structures of nitroderivatives of 2-amino-4-methylpyridine have been determined, and their molecular structures have been compared using DFT calculations and X-ray studies . These analyses provide insights into the molecular conformations and the stabilization of structures through hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions. Methyl 5-iodopyridine-2-carboximidate, for example, has been shown to react with amino groups of proteins, potentially serving as a method for preparing heavy-atom isomorphous derivatives of proteins . The reactivity of these compounds can be exploited in various chemical transformations, leading to the synthesis of new molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as lipophilicity, as seen in the study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs . Additionally, the formation of specific intermolecular interactions, such as hydrogen bonds, can impact the crystal packing and overall stability of these compounds . Understanding these properties is crucial for the development of pyridine derivatives for specific applications.
科学的研究の応用
Summary of Application
“Methyl 4-aminopyridine-2-carboxylate” is used in the synthesis of a series of derivatives, which are then tested for their in vitro antimicrobial activity . The compounds synthesized from it showed good antimicrobial activity .
Methods of Application
The derivatives are synthesized from the reaction of “Methyl 4-aminopyridine-2-carboxylate” with different aldehydes . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1 H NMR spectral studies .
Results or Outcomes
Among the synthesized compounds, two of them showed good antimicrobial activity compared to other compounds in the series .
2. Organic Reagent
Summary of Application
“Methyl 4-aminopyridine-2-carboxylate” is used as an organic reagent, mostly in chemical manufacturing and scientific experimental research .
Methods of Application
The specific methods of application can vary widely depending on the specific experiment or manufacturing process. It’s often used in reactions as a source of the 4-aminopyridine-2-carboxylate group .
Results or Outcomes
The outcomes can also vary widely, but the use of “Methyl 4-aminopyridine-2-carboxylate” as a reagent can enable the synthesis of a wide variety of organic compounds .
3. Nitrogen Monoxide Synthetase Inhibitor
Summary of Application
“Methyl 4-aminopyridine-2-carboxylate” is used as an inhibitor of nitrogen monoxide synthetase . This could have potential applications in the field of medical and biological research, particularly in studies related to cellular signaling and immune response.
Methods of Application
The specific methods of application can vary widely depending on the specific experiment or research context. It’s often used in biological assays as an inhibitor to study the role and function of nitrogen monoxide synthetase .
Results or Outcomes
The outcomes can also vary widely, but the use of “Methyl 4-aminopyridine-2-carboxylate” as an inhibitor can provide valuable insights into the role of nitrogen monoxide synthetase in various biological processes .
Safety And Hazards
“Methyl 4-aminopyridine-2-carboxylate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
methyl 4-aminopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVYZINCVIRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396027 | |
| Record name | Methyl 4-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyridine-2-carboxylate | |
CAS RN |
71469-93-7 | |
| Record name | Methyl 4-aminopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Aminopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)
![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)




![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)
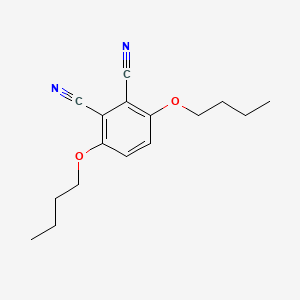
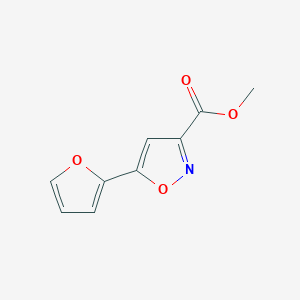

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
